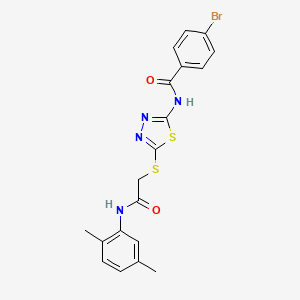

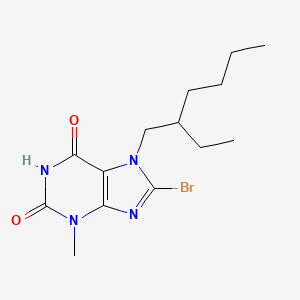

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to yield fewer side reactions and are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using various spectroscopic techniques. For instance, the theoretical spectroscopic data of the monomer were compared with the experimental data, and both were found to be consistent with each other .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans with high functional-group tolerance .Scientific Research Applications

Imaging Agents

Murphy et al. (1990) synthesized and characterized iodobenzamide analogues with benzofuran (IBF) structures for potential use as D-2 dopamine receptor imaging agents in the central nervous system (CNS). The study highlighted the specific binding properties of these compounds, demonstrating their potential as imaging agents for CNS D-2 dopamine receptors (Murphy, Kung, Kung, & Billings, 1990).

Anticancer Agents

Pieters et al. (1999) investigated dihydrobenzofuran lignans and related benzofurans for their potential anticancer activity. These compounds were evaluated against a panel of 60 human tumor cell lines, showing promise particularly against leukemia and breast cancer cell lines. The study identified compounds with significant anticancer activity and highlighted their mechanisms of action, including inhibition of tubulin polymerization (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).

Receptor Ligands

A series of fluorine-containing benzamide analogs were synthesized and evaluated by Tu et al. (2007) as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. The study involved radiolabeling compounds with fluorine-18 and conducting biodistribution studies, showcasing their high tumor uptake and potential as imaging agents for sigma-2 receptors (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Sigma Receptor Ligands

Grosse Maestrup et al. (2009) synthesized and evaluated 3H-spiro[[2]benzofuran-1,4'-piperidines] for their sigma(1) affinity and selectivity against the sigma(2) subtype. The compounds demonstrated subnanomolar sigma(1) affinity and high selectivity, indicating potential applications in neurodegenerative disease research and therapy (Grosse Maestrup, Wiese, Schepmann, Hiller, Fischer, Scheunemann, Brust, & Wünsch, 2009).

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound may affect multiple biochemical pathways. These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial growth, among others.

Pharmacokinetics

It’s noted that one of the targets achieved with most of the more recent compounds is improved bioavailability . Therefore, it’s plausible that this compound may have favorable ADME properties that contribute to its bioavailability and overall pharmacokinetic profile.

Result of Action

Given the biological activities associated with benzofuran derivatives , it’s likely that this compound may have various effects at the molecular and cellular levels. These could include inhibition of cell growth, induction of oxidative stress, inhibition of viral replication, and antibacterial effects, among others.

Safety and Hazards

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel benzofuran compounds with improved bioavailability and fewer side effects . Additionally, the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs could be a promising area of future research .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c1-19(23,17-10-12-5-3-4-6-15(12)25-17)11-21-18(22)13-7-8-16(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTQEMMKSPDNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)

![N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957575.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2957581.png)

![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)

![4-[3-((2E)But-2-enyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl]benzenesulfonamide](/img/structure/B2957584.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957585.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)